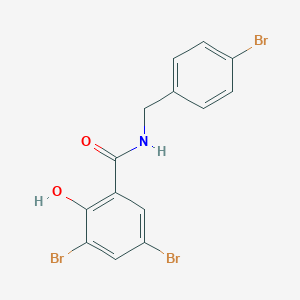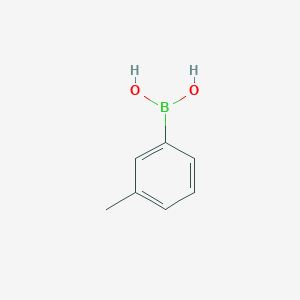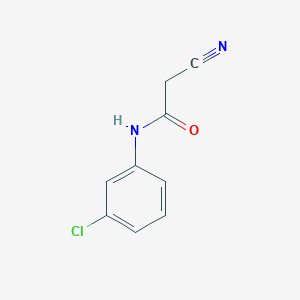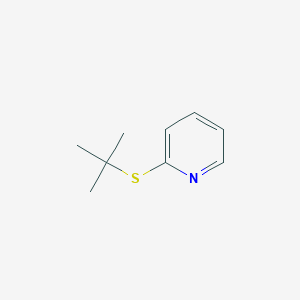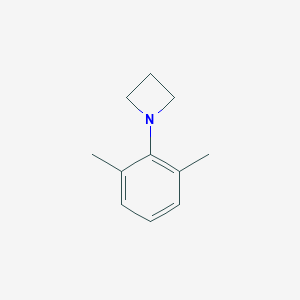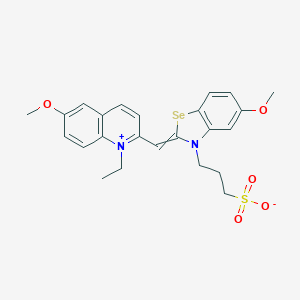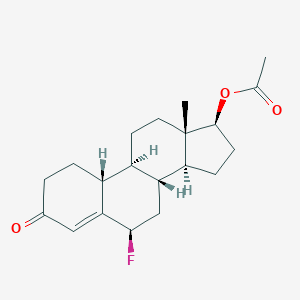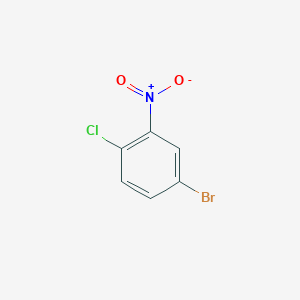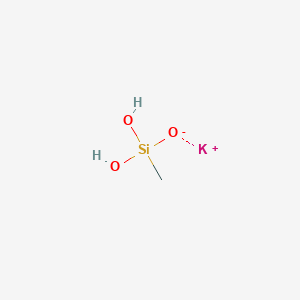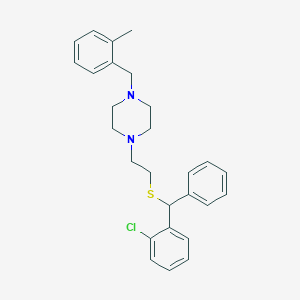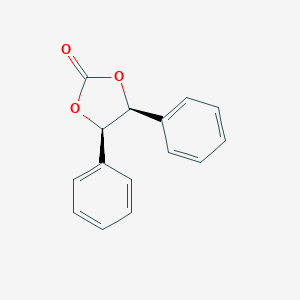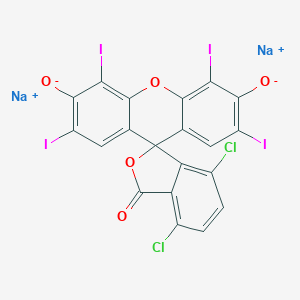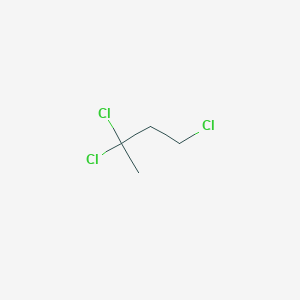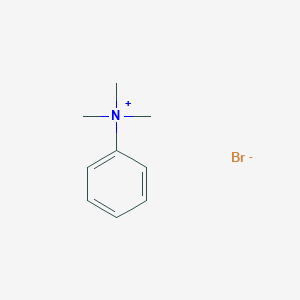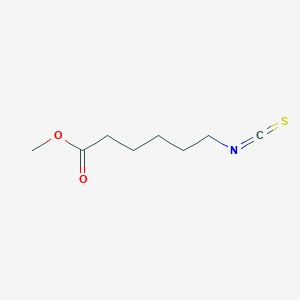
Methyl 6-isothiocyanatohexanoate
Descripción general
Descripción
Methyl 6-isothiocyanatohexanoate is a chemical compound that belongs to the class of isothiocyanates, which are known for their applications in organic synthesis and potential biological activities. The compound itself is not directly discussed in the provided papers, but its structural relatives and synthesis methods can offer insights into its properties and reactivity.
Synthesis Analysis
The synthesis of related isothiocyanate compounds involves the reaction of alkyl isothiocyanates with dianions derived from cyclic thioureas. For instance, the reaction of methyl isothiocyanate with dianions resulted in the formation of ring-fused 1,3-disubstituted 1,3,5-triazine-2,4(1H,3H)-dithiones and thiocarbamoyl derivatives as major products . Although this does not directly describe the synthesis of methyl 6-isothiocyanatohexanoate, it provides a potential pathway that could be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of isothiocyanates is characterized by the presence of a functional group consisting of a nitrogen atom double-bonded to a carbon atom, which is in turn bonded to a sulfur atom. This functional group is responsible for the reactivity of isothiocyanates. The molecular structure of methyl 6-isothiocyanatohexanoate would include this isothiocyanate group attached to a hexanoate chain, which could influence its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Isothiocyanates are known to participate in various chemical reactions. The provided papers do not specifically mention methyl 6-isothiocyanatohexanoate, but they do provide examples of reactions involving similar isothiocyanate compounds. For instance, the reaction of methyl isothiocyanate with dianions led to the formation of fused triazine derivatives and thiocarbamoyl derivatives . These reactions are indicative of the potential reactivity of methyl 6-isothiocyanatohexanoate in forming heterocyclic compounds and carbamoyl derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 6-isothiocyanatohexanoate can be inferred from the general properties of isothiocyanates and the alkyl chain length. Isothiocyanates are typically colorless liquids with pungent odors and are soluble in organic solvents. The hexanoate chain in methyl 6-isothiocyanatohexanoate would likely affect its boiling point, solubility, and overall stability. The exact properties would need to be determined experimentally or through computational chemistry methods.
Aplicaciones Científicas De Investigación
Biofumigation and Soilborne Pest Management
- Methyl 6-isothiocyanatohexanoate is beneficial in biofumigation, a process using Brassica green manures that release isothiocyanates similar to methyl isothiocyanate. This method has been developed as an alternative to methyl bromide for managing soilborne pests and diseases in crops, demonstrating efficacy and cost savings in certain production systems (Matthiessen & Kirkegaard, 2006).
Anti-inflammatory Properties
- 6-(Methylsulfinyl)hexyl isothiocyanate, a variant of Methyl 6-isothiocyanatohexanoate, shows anti-inflammatory effects by inhibiting nitric oxide synthase expression in activated murine macrophages. This is achieved through the inhibition of Janus kinase 2-mediated JNK pathway, revealing the compound's potential in mitigating inflammation (Uto, Fujii, & Hou, 2005).
Anticancer and Chemopreventive Effects
- Research has identified the anticancer properties of 6-Methylsulfinylhexyl isothiocyanate, found in wasabi. Its role in inducing glutathione S-transferase activity and inhibiting platelet aggregation suggests its potential in cancer prevention (Morimitsu et al., 2000).
Other Biological Applications
- A study on the modulation of mRNA processing and synthesis has highlighted the importance of methylated compounds like Methyl 6-isothiocyanatohexanoate in biological processes, suggesting their broader relevance in bioinformatics and disease research (Chen, Zou, & Li, 2021).
Propiedades
IUPAC Name |
methyl 6-isothiocyanatohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c1-11-8(10)5-3-2-4-6-9-7-12/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBFBXWBDZCPFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368134 | |
| Record name | methyl 6-isothiocyanatohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-isothiocyanatohexanoate | |
CAS RN |
16424-87-6 | |
| Record name | methyl 6-isothiocyanatohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-isothiocyanatohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



